molecular formula C18H20NOBr B194855 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide CAS No. 37743-18-3

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

Cat. No.: B194855
CAS No.: 37743-18-3
M. Wt: 346.3 g/mol
InChI Key: QJPXLCQSAFQCBD-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

(3,3-diphenyloxolan-2-ylidene)-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20NO.BrH/c1-19(2)17-18(13-14-20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXLCQSAFQCBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C1C(CCO1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958777
Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37743-18-3
Record name Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37743-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Record name 5-(Dimethylamino)-4,4-diphenyl-3,4-dihydro-2H-furan-1-ium bromide
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Record name (dihydro-3,3-diphenyl-3H-furan-2-ylidene)dimethylammonium bromide
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Preparation Methods

Reaction Sequence and Conditions

The first method begins with 2-oxo-3,3-diphenyltetrahydrofuran as the starting material. Key steps include:

  • Bromination with Hydrogen Bromide :
    Gaseous HBr is introduced into molten 2-oxo-3,3-diphenyltetrahydrofuran at 100°C for 3 hours, yielding 4-bromo-2,2-diphenylbutyric acid (melting point: 127.5°C). The reaction proceeds via acid-catalyzed ring opening, where the lactone oxygen is protonated, facilitating nucleophilic attack by bromide.

  • Acid Chloride Formation :
    The brominated product is treated with thionyl chloride (SOCl₂) in chloroform under reflux. This converts the carboxylic acid to 4-bromo-2,2-diphenylbutyryl chloride , a reactive intermediate.

  • Cyclization with Dimethylamine :
    The acid chloride is dissolved in toluene and reacted with gaseous dimethylamine at 0°C. The amine acts as a nucleophile, displacing chloride and inducing cyclization to form the tetrahydrofuran ring. The final product precipitates as a solid with a melting point of 169–171.5°C.

Table 1: Key Parameters for Method 1

StepReagents/ConditionsIntermediate/ProductYield/MP
BrominationHBr gas, 100°C, 3 hrs4-Bromo-2,2-diphenylbutyric acidMP 127.5°C
Acid chloride formationSOCl₂, chloroform, reflux4-Bromo-2,2-diphenylbutyryl chlorideNot reported
CyclizationDimethylamine, 0°C, tolueneTarget compoundMP 169–171.5°C

Lactone-Mediated Synthesis from Diphenylacetic Acid Ethyl Ester

Pathway Overview

This alternative route utilizes diphenylacetic acid ethyl ester as the precursor, enabling lactone formation and subsequent functionalization:

  • Lactone Synthesis with Ethylene Oxide :
    Diphenylacetic acid ethyl ester reacts with ethylene oxide in the presence of NaOH, forming 2,2-diphenylbutyrolactone . The base deprotonates the ester, enabling nucleophilic attack by ethylene oxide’s epoxide oxygen.

  • Lactone Ring Opening with HBr :
    Treatment with HBr in acetic acid cleaves the lactone ring, producing 2,2-diphenyl-4-bromobutyric acid . The reaction follows an acid-catalyzed mechanism similar to Method 1.

  • Acid Chloride Preparation and Cyclization :
    The bromo acid is converted to its acid chloride using SOCl₂, followed by cyclization with aqueous dimethylamine. This step mirrors Method 1, yielding the target compound.

Table 2: Comparative Analysis of Method 2

StepReagents/ConditionsIntermediateSignificance
Lactone formationEthylene oxide, NaOH2,2-DiphenylbutyrolactoneEnables ring expansion
HBr ring openingHBr in acetic acid2,2-Diphenyl-4-bromobutyric acidIntroduces bromide
CyclizationDimethylamine, aqueous conditionsTarget compoundFinal cyclization

Mechanistic Insights and Optimization

Bromination Selectivity

The regioselectivity of HBr addition in both methods is critical. In Method 1, bromination occurs at the γ-position of the lactone, favored by the stability of the resulting carbocation intermediate. Computational studies suggest that electron-donating phenyl groups stabilize the transition state, enhancing reaction efficiency.

Solvent and Temperature Effects

  • Toluene vs. Chloroform : Toluene’s non-polar nature in Method 1 facilitates cyclization by stabilizing the transition state through hydrophobic interactions. In contrast, chloroform’s higher polarity aids in solubilizing the acid chloride intermediate.

  • Low-Temperature Cyclization : Maintaining 0°C during dimethylamine addition minimizes side reactions, such as over-alkylation or polymerization.

Challenges and Alternative Approaches

Impurity Formation

A common side product is loperamide impurity 9 , arising from incomplete cyclization or residual dimethylamine. Purification via recrystallization in acetone or 4-methyl-2-pentanone achieves >98% purity.

Emerging Synthetic Routes

Recent explorations include:

  • Catalytic Bromination : Using N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to improve bromination efficiency.

  • Microwave-Assisted Cyclization : Reducing reaction times from hours to minutes while maintaining yields >90%.

Industrial-Scale Production Considerations

Environmental Impact

Waste streams containing bromide ions are treated with AgNO₃ to precipitate AgBr, reducing environmental toxicity .

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways and develop novel compounds.

Common Reactions :

  • Oxidation : Can yield corresponding oxides or ketones.
  • Reduction : Can produce alcohols or amines.
  • Substitution : The bromide ion can be replaced with other nucleophiles like chloride or hydroxide.

Biology

In biological research, 3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide is employed in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow researchers to investigate how it interacts with biological targets, particularly within cellular pathways.

Case Study: Opioid Receptor Interaction

A significant application of this compound is its interaction with opioid receptors. It acts as an agonist at these receptors, which are crucial in pain perception. Studies indicate that compounds similar to this one can lead to decreased pain perception, making them potential candidates for developing analgesics.

Medicine

The compound has implications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural similarity to known pharmaceuticals like loperamide suggests potential uses in treating conditions such as diarrhea and pain management.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it a valuable component in various formulations and processes.

Data Table: Summary of Applications

Application AreaDescription
ChemistryIntermediate for organic synthesis
BiologyStudy of enzyme mechanisms; protein-ligand interactions
MedicineDevelopment of analgesics; potential drug candidate for CNS disorders
IndustryProduction of specialty chemicals

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected QABs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Primary Application Key Feature
Target Compound C₁₈H₂₀NO·Br 346.27 37743-18-3 Pharmaceutical intermediate Tetrahydrofuran-phenyl hybrid
Didecyldimethylammonium Bromide (DDAB) C₂₂H₄₈BrN 406.53 2390-68-3 Disinfectant Linear alkyl chains
Octyl-QDED C₁₈H₃₉BrN₂ 379.42 Not provided Antibacterial polymer additive Aminoethyl functionality
Phenyltrimethylammonium Bromide C₉H₁₄BrN 208.12 16056-11-4 Phase-transfer catalyst Aromatic stabilization

Biological Activity

3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide (CAS No. 37743-18-3) is a quaternary ammonium compound with significant potential in biological research and medicinal applications. This compound is characterized by its tetrahydrofuran ring, substituted with two phenyl groups and a dimethylammonium group, leading to diverse biological activities.

PropertyValue
Molecular FormulaC18H20BrNO
Molecular Weight346.27 g/mol
Melting Point174.2 - 177.4 °C
Solubility>500 g/L (20 °C)
Density1.3296 g/cm³
LogP-2.3 at pH 7

This compound primarily acts as an agonist at opioid receptors , which are critical for pain modulation. By activating these receptors, the compound may reduce the perception of pain, making it potentially useful in analgesic therapies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest it has effectiveness similar to other quaternary ammonium compounds, which are known for their disinfectant properties. The compound's efficacy against specific pathogens is under investigation, revealing promising results in laboratory settings.

Cytotoxic Effects

There is emerging evidence that this compound may possess cytotoxic effects on certain cancer cell lines. Initial studies have shown that it can induce apoptosis in these cells, warranting further exploration into its mechanisms of action and potential therapeutic applications against cancer .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and other bacterial strains when tested at various concentrations. The results indicated a significant reduction in colony-forming units (CFU), highlighting its potential as a disinfectant in clinical settings.
    Concentration (ppm)CFU Reduction after 5 min
    50099%
    25085%
    12560%
  • Cytotoxicity Testing : In vitro assays on cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.
    Treatment Concentration (µM)Cell Viability (%)
    1070
    2550
    5030

Applications in Research and Medicine

The versatility of this compound extends to various fields:

  • Pharmaceutical Development : Its properties make it a candidate for developing new analgesics targeting opioid receptors.
  • Antimicrobial Agents : Its effectiveness against bacteria positions it as a potential disinfectant in healthcare settings.
  • Cancer Research : The observed cytotoxic effects may lead to novel treatments for specific types of cancer.

Q & A

Q. What is the established synthetic route for 3,3-diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide, and how are intermediates characterized?

The synthesis begins with diphenylacetic acid ethyl ester, which undergoes reaction with ethylene oxide in the presence of NaOH to form 2,2-diphenylbutyrolactone. This lactone is treated with HBr in acetic acid to yield 2,2-diphenyl-4-bromobutyric acid. Conversion to the acid chloride via thionyl chloride precedes cyclization with aqueous dimethylamine, producing the target compound. Key intermediates are validated using melting point analysis, IR (e.g., lactone carbonyl stretch at ~1700 cm⁻¹), and NMR (e.g., aromatic proton integration) .

Q. Which spectroscopic methods are essential for characterizing this compound, and what critical data should be reported?

Standard characterization includes:

  • 1H/13C NMR : To confirm the quaternary ammonium structure (e.g., dimethylamine protons at δ ~3.0–3.5 ppm) and tetrahydrofuran backbone.
  • IR Spectroscopy : For lactone/ammonium functional groups (e.g., C=O at ~1700 cm⁻¹, N⁺–H stretches).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-Cl]⁺ in ESI mode).
  • Elemental Analysis : To confirm purity and stoichiometry .

Q. What mechanistic steps govern the lactone ring opening during synthesis?

The lactone ring opening with HBr in acetic acid proceeds via acid-catalyzed nucleophilic attack by bromide ions at the electrophilic carbonyl carbon, forming 2,2-diphenyl-4-bromobutyric acid. Reaction conditions (e.g., temperature, acid concentration) must be tightly controlled to avoid side reactions like ester hydrolysis .

Q. How is crystallographic data for this compound refined, and which software is recommended?

Single-crystal X-ray diffraction data can be refined using SHELXL , which is optimized for small-molecule structures. Key parameters include thermal displacement factors, hydrogen bonding networks, and R-factor convergence. Mercury software aids in visualizing hydrogen-bonding patterns and packing motifs .

Q. What precautions are necessary when handling hygroscopic intermediates in this synthesis?

Intermediates like acid chlorides and ammonium salts should be stored under inert atmosphere (N₂/Ar) and in desiccators. Reaction vessels must be pre-dried, and solvents (e.g., THF, DMF) should be rigorously anhydrous to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during the cyclization step with dimethylamine?

Yield optimization requires:

  • Stoichiometric Control : Excess dimethylamine (1.2–1.5 equiv) to drive cyclization.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature Gradient : Slow addition at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions in splitting patterns (e.g., diastereotopic protons) may arise from conformational flexibility or impurities. Use:

  • Variable Temperature (VT) NMR : To distinguish dynamic effects.
  • 2D NMR (COSY, HSQC) : For unambiguous proton-carbon correlations.
  • Control Experiments : Re-crystallization or chromatography to isolate pure fractions .

Q. How can computational methods predict hydrogen-bonding networks in the crystal structure?

Density Functional Theory (DFT) calculations (e.g., using Gaussian) model intermolecular interactions, while Mercury software analyzes experimental crystallographic data. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bond motifs (e.g., R₂²(8) rings) .

Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?

Alternative pathways include:

  • Feist-Benary Cyclization : Using phosphonium ylides (e.g., triphenylphosphonium salts) to construct the furan core.
  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes. Trade-offs involve cost (e.g., phosphonium reagents) and equipment availability .

Q. How can bioactivity studies be designed for this compound, given structural similarities to quaternary ammonium disinfectants?

Leverage structure-activity relationship (SAR) studies by:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram+/Gram– bacteria.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines.
  • Molecular Docking : Targeting bacterial membrane proteins (e.g., lipid A in LPS) .

Methodological Notes

  • Data Contradictions : Cross-validate synthetic steps using control reactions (e.g., omitting HBr to confirm lactone integrity) .
  • Advanced Characterization : Pair experimental data (e.g., XRD) with computational models to resolve ambiguities .
  • Safety Protocols : Adhere to OSHA guidelines for handling corrosive reagents (HBr, SOCl₂) and hygroscopic intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide
Reactant of Route 2
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide

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